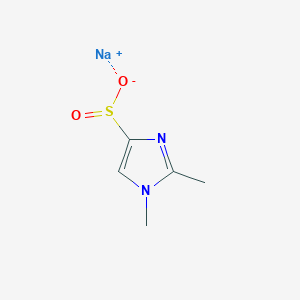

Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate

Description

Properties

Molecular Formula |

C5H7N2NaO2S |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

sodium;1,2-dimethylimidazole-4-sulfinate |

InChI |

InChI=1S/C5H8N2O2S.Na/c1-4-6-5(10(8)9)3-7(4)2;/h3H,1-2H3,(H,8,9);/q;+1/p-1 |

InChI Key |

YEBMFHZGLXJTJZ-UHFFFAOYSA-M |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Sulfonation-Reduction Method

This two-step approach involves sulfonation of the imidazole ring followed by reduction to the sulfinic acid stage, culminating in neutralization to the sodium salt.

Step 1: Sulfonation of 1,2-Dimethylimidazole

- Reagents : Chlorosulfonic acid (ClSO₃H), sulfuric acid.

- Conditions :

- React 1,2-dimethylimidazole with chlorosulfonic acid at 0–5°C under inert atmosphere.

- Quench with ice-water to precipitate the sulfonic acid intermediate.

- Yield : ~70–80% (theoretical).

Step 2: Reduction to Sulfinic Acid

- Reagents : Red phosphorus, iodine, and water.

- Conditions :

- Yield : ~50–60%.

Step 3: Neutralization to Sodium Salt

- Reagents : Sodium hydroxide (NaOH).

- Conditions :

- Purity : >95% (HPLC).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 0–120°C |

| Total Yield | 35–48% |

| Purity (Final) | ≥95% |

Direct Substitution via Brominated Intermediate

This method leverages bromination followed by nucleophilic substitution with sodium sulfinate.

Step 1: Bromination of 1,2-Dimethylimidazole

- Reagents : N-Bromosuccinimide (NBS), dimethylformamide (DMF).

- Conditions :

- React 1,2-dimethylimidazole with NBS (2.5 equiv) in DMF at 25°C for 6 hours.

- Isolate 4-bromo-1,2-dimethylimidazole via column chromatography.

- Yield : 80–85%.

Step 2: Sulfinate Substitution

- Reagents : Sodium sulfinate (NaSO₂R), copper(I) iodide.

- Conditions :

- Yield : 60–70%.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12 hours |

| Catalyst | CuI (5 mol%) |

| Purity (Final) | ≥90% |

Oxidative Catalytic Pathway

A catalytic method involving thiol oxidation, adapted from imidazole derivative syntheses.

Step 1: Thiolation of 1,2-Dimethylimidazole

- Reagents : Potassium thiocyanate (KSCN), copper sulfate.

- Conditions :

- Yield : ~65%.

Step 2: Oxidation to Sulfinic Acid

- Reagents : Hydrogen peroxide (H₂O₂), sulfuric acid.

- Conditions :

- Yield : 55–60%.

| Component | Role |

|---|---|

| Barium sulfate | Support matrix |

| Ferric nitrate | Oxidizing agent |

| Iron sulfate | Redox mediator |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Sulfonation-Reduction | High purity | Multi-step, moderate yields |

| Direct Substitution | Scalable | Requires brominated precursor |

| Catalytic Oxidation | Mild conditions | Complex catalyst synthesis |

Industrial-Scale Considerations

- Cost Efficiency : Direct substitution avoids expensive catalysts, but bromination adds precursor costs.

- Waste Management : Catalytic methods generate minimal solid waste compared to sulfonation routes.

- Safety : Neutralization steps require pH control to prevent sulfinic acid decomposition.

Chemical Reactions Analysis

Types of Reactions: Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfinate group, which can act as both an electron donor and acceptor .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfinate esters .

Scientific Research Applications

Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 1,2-dimethyl-1H-imidazole-4-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The sulfinate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate and Analogous Compounds

*Estimated properties based on structural analogs.

Key Observations:

Solubility : The sodium sulfinate’s ionic nature confers superior water solubility compared to sulfonamides (e.g., 1,2-dimethyl-1H-imidazole-4-sulfonamide) and ester derivatives (e.g., compounds 3m, 3j) .

Thermal Stability : Ester-substituted imidazoles exhibit higher melting points (e.g., 157°C for compound 3j) due to aromatic stacking and hydrogen bonding, whereas sulfinates may decompose before melting due to ionic lattice disruption .

Reactivity : The sulfinate group (-SO₂⁻) is more nucleophilic than sulfonamides (-SO₂NH₂), making it a better candidate for alkylation or arylation reactions. In contrast, sulfonamides are often pharmacologically active moieties .

Structural and Spectroscopic Comparisons

- NMR Signatures : Imidazole derivatives in show characteristic ¹H NMR shifts for aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–3.5 ppm). The sulfinate’s -SO₂⁻ group would deshield adjacent protons, producing distinct shifts compared to esters or sulfonamides .

- Crystallography : Programs like SHELXL and ORTEP-3 () are critical for resolving imidazole ring conformations and substituent orientations. The sodium sulfinate’s ionic packing would contrast with the hydrogen-bonded networks of sulfonamides .

Biological Activity

Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate is an organosulfur compound recognized for its diverse biological activities. This compound features a sulfinic acid functional group attached to a 1,2-dimethyl-1H-imidazole ring, which contributes to its unique properties and potential applications in pharmaceuticals and organic synthesis. Research has highlighted its antimicrobial, anti-inflammatory, and anticancer properties, primarily attributed to the imidazole structure's interactions with biological targets.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Imidazole Ring: A five-membered ring containing two nitrogen atoms.

- Methyl Substituents: Two methyl groups at the 1 and 2 positions enhance solubility and reactivity.

- Sulfinyl Group: Located at the 4 position, this group is crucial for the compound's biological activity.

Table 1: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Imidazole ring with sulfinyl group | Potential for diverse biological activities |

| 1,2-Dimethylimidazole | Imidazole ring with two methyl groups | Lacks sulfinic acid functionality |

| Sodium sulfinate | Sulfinic acid group without imidazole structure | Primarily used as a reducing agent |

| Imidazole-4-sulfonic acid | Imidazole ring with a sulfonic acid group | More acidic than sulfinate; used in catalysis |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of the sulfinyl group enhances its interaction with microbial membranes, leading to increased permeability and cell lysis. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in pain and inflammation. This activity positions it as a candidate for developing anti-inflammatory drugs.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and altering cell cycle progression. For instance, compounds derived from this structure have shown cytotoxic effects against leukemia and lymphoma cell lines, with growth inhibition values (GI50) ranging from 0.4 to 8 µM depending on the specific derivative tested.

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation: The compound can interact with various receptors, leading to altered signaling pathways that influence cell survival and proliferation.

Study on Anticancer Activity

In a recent study assessing the anticancer effects of related compounds, this compound derivatives were tested on several cancer cell lines including HuT78 (T-cell lymphoma) and THP-1 (acute monocytic leukemia). The results indicated significant increases in cell death rates compared to untreated controls. Notably:

- Cell Cycle Analysis: Treated cells showed an accumulation in the subG0/G1 phase, indicating apoptosis.

This study underscores the potential of this compound in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.